molecular formula C13H16ClNO3 B2594630 (2S,3S)-2-[(4-chlorobenzoyl)amino]-3-methylpentanoic acid CAS No. 956958-63-7

(2S,3S)-2-[(4-chlorobenzoyl)amino]-3-methylpentanoic acid

Cat. No. B2594630
CAS RN: 956958-63-7
M. Wt: 269.73
InChI Key: LASGEJISYLOCTM-KWQFWETISA-N
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Description

(2S,3S)-2-[(4-chlorobenzoyl)amino]-3-methylpentanoic acid, also known as Baclofen, is a medication commonly used to treat spasticity caused by multiple sclerosis, spinal cord injuries, and other neurological disorders. Baclofen is a gamma-aminobutyric acid (GABA) receptor agonist that works by inhibiting the release of excitatory neurotransmitters, thus reducing muscle spasticity.

Mechanism Of Action

(2S,3S)-2-[(4-chlorobenzoyl)amino]-3-methylpentanoic acid acts as a GABA-B receptor agonist, which inhibits the release of excitatory neurotransmitters in the central nervous system. This results in a reduction in muscle spasticity and an overall decrease in neural activity. (2S,3S)-2-[(4-chlorobenzoyl)amino]-3-methylpentanoic acid also has an effect on the release of dopamine, which may contribute to its therapeutic effects in the treatment of alcohol dependence.
Biochemical and Physiological Effects:
(2S,3S)-2-[(4-chlorobenzoyl)amino]-3-methylpentanoic acid has been shown to have a variety of biochemical and physiological effects, including reducing muscle spasticity, decreasing neural activity, and affecting the release of dopamine. (2S,3S)-2-[(4-chlorobenzoyl)amino]-3-methylpentanoic acid has also been shown to have an effect on the release of other neurotransmitters, including glutamate and noradrenaline.

Advantages And Limitations For Lab Experiments

(2S,3S)-2-[(4-chlorobenzoyl)amino]-3-methylpentanoic acid has several advantages for use in lab experiments, including its well-established mechanism of action and its ability to selectively target GABA-B receptors. However, (2S,3S)-2-[(4-chlorobenzoyl)amino]-3-methylpentanoic acid has some limitations, including its potential for off-target effects and its relatively short half-life.

Future Directions

There are several potential future directions for research on (2S,3S)-2-[(4-chlorobenzoyl)amino]-3-methylpentanoic acid, including its potential use in the treatment of alcohol dependence, chronic pain, and other neurological disorders. Additional research is also needed to better understand the biochemical and physiological effects of (2S,3S)-2-[(4-chlorobenzoyl)amino]-3-methylpentanoic acid, including its effects on cognition, memory, and mood. Finally, further research is needed to develop new and more effective (2S,3S)-2-[(4-chlorobenzoyl)amino]-3-methylpentanoic acid analogs with improved pharmacological properties.

Synthesis Methods

(2S,3S)-2-[(4-chlorobenzoyl)amino]-3-methylpentanoic acid is synthesized through a multistep process involving the reaction of 4-chlorobenzoyl chloride with N-methyl-3-piperidinol, followed by the reaction of the resulting intermediate with 3-methylpentanoic acid. The final product is obtained through purification and crystallization.

Scientific Research Applications

(2S,3S)-2-[(4-chlorobenzoyl)amino]-3-methylpentanoic acid has been extensively studied for its therapeutic potential in the treatment of spasticity. In addition, recent research has focused on its potential use in the treatment of alcohol dependence, chronic pain, and other neurological disorders. (2S,3S)-2-[(4-chlorobenzoyl)amino]-3-methylpentanoic acid has also been studied for its effects on the central nervous system, including its effects on cognition, memory, and mood.

properties

IUPAC Name

(2S,3S)-2-[(4-chlorobenzoyl)amino]-3-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO3/c1-3-8(2)11(13(17)18)15-12(16)9-4-6-10(14)7-5-9/h4-8,11H,3H2,1-2H3,(H,15,16)(H,17,18)/t8-,11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LASGEJISYLOCTM-KWQFWETISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3S)-2-[(4-chlorobenzoyl)amino]-3-methylpentanoic acid

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